molecular formula C13H16ClN7O2S B2465377 1-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone CAS No. 2034579-51-4

1-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone

Cat. No.: B2465377
CAS No.: 2034579-51-4
M. Wt: 369.83
InChI Key: DVQHHTKRGXEWTC-UHFFFAOYSA-N
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Description

This compound features a piperidine core substituted at the 3-position with a 5-chloropyrimidin-2-yloxy group. The ethanone backbone bridges the piperidine nitrogen and a thioether-linked 1-methyl-1H-tetrazole moiety. However, the provided evidence lacks explicit bioactivity data for this compound, necessitating comparisons based on structural analogs and synthetic pathways.

Properties

IUPAC Name

1-[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-(1-methyltetrazol-5-yl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClN7O2S/c1-20-13(17-18-19-20)24-8-11(22)21-4-2-3-10(7-21)23-12-15-5-9(14)6-16-12/h5-6,10H,2-4,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVQHHTKRGXEWTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SCC(=O)N2CCCC(C2)OC3=NC=C(C=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential therapeutic applications. This compound integrates a chloropyrimidine moiety, a piperidine ring, and a tetrazole group, which are known for their biological activities.

Chemical Structure and Properties

The molecular formula of this compound is C12H14ClN5O2SC_{12}H_{14}ClN_{5}O_{2}S, with a molecular weight of approximately 307.79 g/mol. The presence of the chloropyrimidine group enhances its interaction with biological targets, while the piperidine and tetrazole components contribute to its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within the body. The chloropyrimidine moiety is known to bind to nucleotide-binding sites, potentially influencing cellular signaling pathways. The piperidine ring enhances the compound's affinity for various biological targets, while the tetrazole group may contribute to its stability and solubility in biological systems.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, related pyrimidine derivatives have shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and colon carcinoma (HCT116). The IC50 values for these compounds ranged from 6.2 μM to 43.4 μM, indicating their potential as chemotherapeutic agents .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes involved in cancer progression and inflammation. For example, it may act as an inhibitor of certain kinases or proteases that play critical roles in tumor growth and metastasis. Such inhibition can lead to reduced cell proliferation and enhanced apoptosis in cancer cells.

Study 1: Anticancer Activity Evaluation

In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of chloropyrimidine compounds and evaluated their anticancer activities against multiple cell lines. One derivative demonstrated an IC50 value of 27.3 μM against T47D breast cancer cells, suggesting that modifications in the structure can significantly enhance biological activity .

Study 2: Mechanistic Insights

A mechanistic study conducted on related compounds revealed that they induce apoptosis in cancer cells through the activation of caspase pathways. This study highlighted the importance of the tetrazole moiety in enhancing the apoptotic response by facilitating mitochondrial membrane permeabilization .

Research Findings Summary Table

Study Compound Cell Line IC50 (μM) Mechanism
Study 1Chloropyrimidine DerivativeMCF-743.4Enzyme inhibition
Study 2Related CompoundT47D27.3Apoptosis induction

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Name Core Structure Key Functional Groups Molecular Features
Target Compound Piperidine-ethanone 5-Chloropyrimidin-2-yloxy, 1-methyltetrazole-thioether Combines pyrimidine’s electron-withdrawing effects with tetrazole’s metabolic stability
1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone (22–28, ) Piperidine-ethanone Aryl-tetrazole, piperidine Aryl groups (e.g., phenyl, substituted phenyl) instead of chloropyrimidine may enhance lipophilicity
1-(4-Hydroxyphenyl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone (6, ) Ethanone-thioether Hydroxyphenyl, 1-methyltetrazole-thioether Hydroxyphenyl group introduces polarity and hydrogen-bonding potential
1-Methyl-5-[(oxiran-2-ylmethyl)thio]-1H-tetrazole (5, ) Epoxide-tetrazole Epoxide, tetrazole-thioether Epoxide reactivity enables further functionalization, unlike the stable ethanone linker in the target compound

Key Observations :

  • The thioether linkage in the target and ’s compound 6 contrasts with ether or amine bridges in other analogs, possibly enhancing oxidative stability compared to sulfides but reducing it relative to sulfones .

Key Observations :

  • The target compound’s synthesis likely parallels ’s piperidine substitution step but requires specialized coupling for the chloropyrimidine-oxygen linker.
  • ’s higher yield (74%) for thioether formation suggests efficient methodology applicable to the target compound’s synthesis .

Physicochemical Properties

Table 3: Comparative Physical Properties

Compound Melting Point (°C) IR Spectral Data (cm⁻¹) Notable Peaks
Target Compound Not reported Predicted: ~1670 (C=O), 3100–2800 (C-H) Similar to ’s carbonyl stretch at 1672 cm⁻¹
Compound 6 () 199–201 1672 (C=O), 3108 (O-H) Hydroxyphenyl O-H stretch absent in target compound
Compounds 22–28 () Not reported ~1650–1680 (C=O) Aryl C-H stretches differ from chloropyrimidine’s electronic profile

Key Observations :

  • The absence of a hydroxyl group in the target compound may reduce hydrogen-bonding capacity compared to compound 6 .
  • Chloropyrimidine’s electron-withdrawing nature could lower the carbonyl IR stretch frequency relative to aryl analogs .

Recommendations :

  • Conduct docking studies to evaluate chloropyrimidine’s role in target engagement.
  • Optimize synthesis using ’s high-yield thioether methodology .

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